molecular formula C22H20N2O5S2 B2590559 (Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681813-84-3

(Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No. B2590559
CAS RN: 681813-84-3
M. Wt: 456.53
InChI Key: FGTPKVPOECTNNH-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

One significant area of application involves the synthesis and evaluation of compounds for anticancer activity. For instance, novel 4-thiazolidinones containing benzothiazole moieties have been screened for antitumor properties, showing potential efficacy against several cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). This research suggests that these compounds could be promising candidates for developing new anticancer therapies.

Aldose Reductase Inhibitors

Another application involves the development of aldose reductase inhibitors. Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines have been identified as potent and partially selective inhibitors, indicating potential for treating complications related to diabetes (Saeed et al., 2014). These findings highlight the compound's relevance in addressing diabetic complications through inhibition of aldose reductase.

Antimicrobial Activity

Research on the antimicrobial activity of related compounds has also been conducted, offering insights into their potential use in combating bacterial infections. Novel derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various strains of bacteria and suggesting their application in antimicrobial treatments (PansareDattatraya & Devan, 2015).

Corrosion Inhibition

Additionally, the synthesis and characterization of certain derivatives have been explored for their corrosion inhibition properties, particularly in protecting metals against corrosion in acidic environments. This research indicates that these compounds can form protective layers on metal surfaces, thus controlling the corrosion rate and extending the lifespan of metal components (Bedair et al., 2022).

properties

IUPAC Name

methyl 4-[(Z)-[3-[4-(3-hydroxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-29-21(28)15-9-7-14(8-10-15)12-18-20(27)24(22(30)31-18)11-3-6-19(26)23-16-4-2-5-17(25)13-16/h2,4-5,7-10,12-13,25H,3,6,11H2,1H3,(H,23,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTPKVPOECTNNH-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((3-(4-((3-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

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